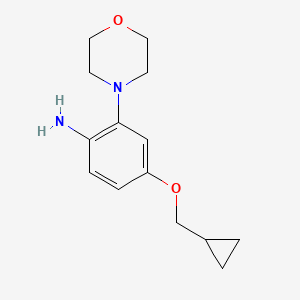![molecular formula C14H12N4O7S B13721971 [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfanyl group attached to a hydroxyphenyl ring, an imidamide group, and a dinitrobenzoate moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The hydroxyphenyl sulfanyl group can be synthesized through the reaction of 4-hydroxyphenyl thiol with an appropriate alkylating agent. The methanimidamide group is introduced via the reaction of an amine with a formamide derivative. Finally, the dinitrobenzoate moiety is attached through esterification with 3,5-dinitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with specific molecular targets. The compound’s sulfanyl and nitro groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with similar compounds such as:
[(4-Cyanophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a cyano group instead of a hydroxy group.
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a fluorine atom instead of a hydroxy group.
[(3,4-Dihydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of an additional hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C14H12N4O7S |
|---|---|
Molekulargewicht |
380.33 g/mol |
IUPAC-Name |
3,5-dinitrobenzoic acid;(4-hydroxyphenyl) carbamimidothioate |
InChI |
InChI=1S/C7H4N2O6.C7H8N2OS/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)11-6-3-1-5(10)2-4-6/h1-3H,(H,10,11);1-4,10H,(H3,8,9) |
InChI-Schlüssel |
NQRFITFSOWGXFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)

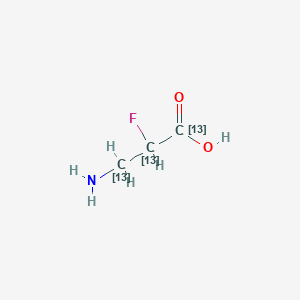

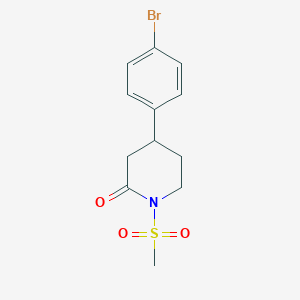

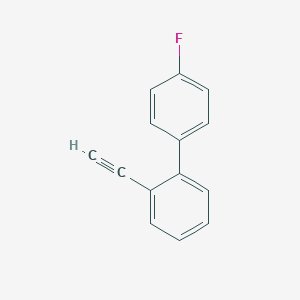
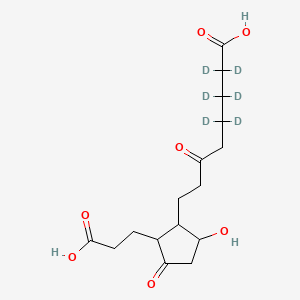
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)

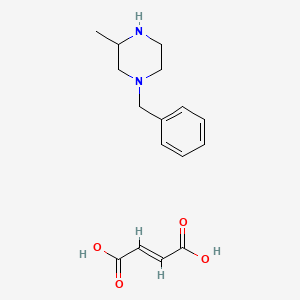
![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
